molecular formula C14H29NO2.C4H4O4 B145543 Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) CAS No. 129320-09-8

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)

Cat. No. B145543
M. Wt: 359.5 g/mol
InChI Key: CAZDVHIUPQWANE-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1), also known as DDAEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAEB is a synthetic compound that is produced through a specific synthesis method and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, but it is believed to act on the GABA receptor, which is involved in the regulation of neuronal activity. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to enhance the activity of the GABA receptor, leading to a decrease in neuronal activity and an increase in inhibitory neurotransmission.

Biochemical And Physiological Effects

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit several biochemical and physiological effects. In animal studies, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.

Advantages And Limitations For Lab Experiments

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound that can be easily synthesized using a specific synthesis method. Another advantage is that it has been extensively studied for its potential applications in various fields. One limitation is that the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurological disorders such as epilepsy. Another direction is to explore its potential as a new insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) and its potential effects on human health and the environment.
In conclusion, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1).

Synthesis Methods

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is synthesized through a multistep process that involves the reaction of decanoic acid with 2-(dimethylamino)ethyl chloride to form decanoic acid, 2-(dimethylamino)ethyl ester. The resulting ester is then reacted with maleic acid to form the final product, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established and has been reported in several studies.

Scientific Research Applications

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In agriculture, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In environmental science, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been studied for its potential use as a corrosion inhibitor.

properties

CAS RN

129320-09-8

Product Name

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)

Molecular Formula

C14H29NO2.C4H4O4

Molecular Weight

359.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate

InChI

InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CAZDVHIUPQWANE-WLHGVMLRSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

synonyms

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)

Origin of Product

United States

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